molecular formula C11H10F3NO2 B052879 Flumetramide CAS No. 7125-73-7

Flumetramide

Cat. No.: B052879
CAS No.: 7125-73-7
M. Wt: 245.20 g/mol
InChI Key: UODXSCCNACAPCE-UHFFFAOYSA-N
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Description

Perphenazine enanthate is a typical antipsychotic and a depot antipsychotic ester used primarily in the treatment of schizophrenia. It is marketed under various brand names such as Trilafon Enantat and is administered via intramuscular injection. This compound acts as a long-lasting prodrug of perphenazine, providing sustained therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of perphenazine enanthate involves the synthesis of its side chain using toluene and dimethylbenzene as solvents. The process includes a condensation reaction, followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product. The crude product is then subjected to temperature rising reflux with acetone and activated carbon, followed by crystallization and drying .

Industrial Production Methods: In industrial settings, the preparation of perphenazine enanthate involves similar steps but optimized for higher yield and efficiency. The side chain synthesis time is reduced, and the drying process is shortened, resulting in improved yield and reaction completeness .

Chemical Reactions Analysis

Types of Reactions: Perphenazine enanthate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines .

Scientific Research Applications

Perphenazine enanthate has a wide range of scientific research applications, including:

Mechanism of Action

Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is responsible for its antipsychotic effects, as it reduces the positive symptoms of schizophrenia. Additionally, it blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects .

Comparison with Similar Compounds

    Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.

    Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic effects.

    Chlorpromazine: A lower-potency antipsychotic with a broader spectrum of activity.

Uniqueness: Perphenazine enanthate is unique due to its long-acting depot formulation, which provides sustained therapeutic effects with less frequent dosing. This makes it particularly useful for patients with compliance issues .

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODXSCCNACAPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864007
Record name 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7125-73-7
Record name Flumetramide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMETRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604P380W06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The article mentions flumetramide as a muscle relaxant containing a morpholine ring. How does the presence of the morpholine structure in various compounds contribute to their diverse pharmacological activities?

A1: While the article does not delve into the specific mechanisms of action of this compound or other morpholine-containing drugs, it highlights the significance of the morpholine ring as a common structural motif in various pharmaceuticals []. The morpholine ring's spatial arrangement of atoms and its ability to participate in hydrogen bonding and other intermolecular interactions likely contribute to its ability to interact with diverse biological targets.

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